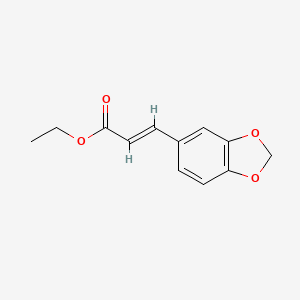

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMOFMXIIKUMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-78-3 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Esterification Approaches for the Formation of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

The formation of the ethyl ester group is a critical step in the synthesis of the title compound. This can be achieved through the direct esterification of its corresponding carboxylic acid precursor, (E)-3-(1,3-benzodioxol-5-yl)acrylic acid.

Direct Esterification of (E)-3-(1,3-Benzodioxol-5-yl)acrylic Acid with Ethanol (B145695)

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols. sapub.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the reaction of (E)-3-(1,3-benzodioxol-5-yl)acrylic acid with an excess of ethanol to favor the formation of the ethyl ester product. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orguns.ac.id Subsequently, the nucleophilic oxygen of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. uns.ac.id Following a proton transfer and the elimination of a water molecule, the desired ester is formed, and the acid catalyst is regenerated. organic-chemistry.orguns.ac.id

To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol reactant is typically used. masterorganicchemistry.com Another strategy to improve the conversion is the removal of water from the reaction mixture as it is formed, for instance, through azeotropic distillation. organic-chemistry.orggoogle.com

Catalytic Systems for Enhanced Esterification Efficiency and Selectivity

A variety of acid catalysts can be employed to facilitate the Fischer-Speier esterification. Common homogeneous catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). sapub.orgmasterorganicchemistry.comorganic-chemistry.orggoogle.com Studies on the esterification of acrylic acid and its derivatives have demonstrated the effectiveness of these catalysts. For instance, the esterification of acrylic acid with ethanol has been successfully carried out using sulfuric acid as a catalyst. technoarete.orgcommunityresearch.org.nz

In addition to homogeneous catalysts, heterogeneous solid acid catalysts have gained attention due to their advantages in terms of ease of separation and potential for reuse. Porous strongly acidic resins have been reported to be effective for the synthesis of cinnamic acid esters. google.com For example, a porous resin catalyst has been shown to exhibit high activity in the ester synthesis from a cinnamic acid and an alcohol under mild conditions without a solvent. google.com

| Catalyst Type | Example Catalyst | Reactants | Key Findings | Reference |

| Homogeneous | Sulfuric Acid (H₂SO₄) | trans-Cinnamic Acid, Ethanol | Standard catalyst for Fischer esterification. sapub.org | sapub.org |

| Homogeneous | p-Toluenesulfonic Acid (TsOH) | Caffeic Acid, Phenethyl Alcohol | Effective for the esterification of cinnamic acid derivatives. google.com | google.com |

| Heterogeneous | Porous Strong Acid Resin | Ferulic Acid, Ethanol | High yield (89.7%) achieved at reflux temperature. google.com | google.com |

| Enzymatic | Lipase | Cinnamic Acid, Ethanol | Can produce high yields under mild conditions. medcraveonline.com | medcraveonline.com |

Carbon-Carbon Bond Formation Strategies for the Acrylate (B77674) Moiety

The formation of the α,β-unsaturated ester system is a cornerstone of the synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. This is typically achieved through condensation reactions involving 1,3-benzodioxole-5-carbaldehyde (piperonal).

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base, typically an amine. researchgate.net

The synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can be achieved through the reaction of 1,3-benzodioxole-5-carbaldehyde with an ethyl acrylate precursor containing an activated methylene group. A notable example is the Claisen-Schmidt condensation, a variation of the Knoevenagel reaction, between piperonal (B3395001) and an appropriate ketone, which can then be further transformed into the desired acrylate. researchgate.net

A more direct approach involves the reaction of 1,3-benzodioxole-5-carbaldehyde with a reagent that provides the ethyl acrylate moiety directly. One such method is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction utilizes a phosphonate (B1237965) carbanion, which reacts with an aldehyde to produce an alkene with high stereoselectivity, favoring the (E)-isomer. researchgate.netnih.gov The synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate has been specifically reported via the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester in the presence of a base like sodium hydride in tetrahydrofuran (B95107). researchgate.net

| Aldehyde | Reagent | Base/Catalyst | Solvent | Product | Reference |

| 1,3-Benzodioxole-5-carbaldehyde | Diethoxyphosphorylacetic acid ethyl ester | Sodium Hydride | Tetrahydrofuran | Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate | researchgate.net |

| 4-Bromobenzaldehyde | Triethylphosphonoacetate | DBU | ChCl/Urea DES | Ethyl (E)-3-(4-bromophenyl)acrylate | rsc.org |

Various amine-based catalysts are employed in Knoevenagel condensations. These can range from simple primary and tertiary amines to more complex amine-functionalized catalytic systems. cerritos.edu For instance, the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate (B8463686) has been effectively catalyzed by diisopropylethylammonium acetate (B1210297) (DIPEAc), highlighting the utility of amine salts. researchgate.net The use of amine-functionalized magnetic nanoparticles has also been reported as a green and reusable catalytic system for Knoevenagel condensations, achieving high yields in short reaction times.

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the Knoevenagel reaction. Studies have explored the use of various catalytic systems, including primary amines, which have shown high efficacy in promoting the reaction. cerritos.edu The reaction mechanism typically involves the deprotonation of the active methylene compound by the amine catalyst to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Variants

Olefination reactions are fundamental in the construction of carbon-carbon double bonds. Among these, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are paramount for the synthesis of alkenes from carbonyl compounds. The HWE reaction, in particular, is widely employed for the synthesis of α,β-unsaturated esters due to its generally high (E)-selectivity and the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.orgwikipedia.org

Utilization of Diethoxyphosphorylacetic Acid Ethyl Ester in Horner-Wadsworth-Emmons Reactions

The synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is effectively achieved through the Horner-Wadsworth-Emmons reaction. researchgate.net This specific transformation involves the reaction of 1,3-benzodioxole-5-carbaldehyde with a stabilized phosphonate ylide generated from diethoxyphosphorylacetic acid ethyl ester. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran. researchgate.net

The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This allows for milder reaction conditions and broader substrate scope. organic-chemistry.orgnrochemistry.com The resulting water-soluble phosphate byproduct simplifies the purification process, a significant advantage over the Wittig reaction which produces triphenylphosphine (B44618) oxide. organic-chemistry.org

Stereoselective Synthesis of the (E)-Isomer

The geometry of the resulting alkene is a critical aspect of the synthesis. For many applications, the (E)-isomer of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate is the desired product. The Horner-Wadsworth-Emmons reaction is renowned for its inherent preference for the formation of (E)-alkenes, particularly with stabilized ylides. organic-chemistry.orgwikipedia.orgnrochemistry.com

Mechanistic Aspects of (E)-Isomer Predominance in Acrylate Formation

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is largely dictated by thermodynamic control. researchgate.net The reaction proceeds through the initial nucleophilic addition of the phosphonate carbanion to the aldehyde, forming diastereomeric intermediates. wikipedia.org These intermediates can then form oxaphosphetane structures. wikipedia.orgnrochemistry.com The key to the (E)-selectivity lies in the relative stability of the transition states leading to the different isomers.

The transition state leading to the (E)-alkene is generally lower in energy than that leading to the (Z)-alkene. nrochemistry.comresearchgate.net This is attributed to steric factors, where the bulky substituents on the phosphorus and carbonyl carbon prefer to be in an anti-orientation in the transition state, which ultimately leads to the formation of the more stable (E)-alkene. organic-chemistry.org The elimination of the phosphate group from the oxaphosphetane intermediate is the rate-determining step. nrochemistry.comresearchgate.net

Factors Influencing Geometric Isomer Ratio Control

While the HWE reaction inherently favors the (E)-isomer, several factors can be manipulated to further enhance this selectivity:

Nature of the Phosphonate: The structure of the phosphonate reagent can influence the E/Z ratio. numberanalytics.com

Reaction Conditions:

Base: The choice of base can impact the stereoselectivity. Common bases include sodium hydride, sodium methoxide, and butyllithium. organic-chemistry.orgresearchgate.net

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and transition states. researchgate.net

Temperature: Higher reaction temperatures can sometimes lead to increased (E)-selectivity by allowing for equilibration of the intermediates to the more stable form. wikipedia.orgnumberanalytics.com

Cations: The presence of certain metal cations, such as Li+ and Mg2+, can influence the stereochemical outcome by coordinating with the intermediates. wikipedia.orgresearchgate.net For instance, the use of lithium or magnesium salts often enhances (E)-selectivity. wikipedia.orgnih.gov

By carefully controlling these parameters, chemists can optimize the synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate to achieve high yields and excellent stereoselectivity.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.

In a typical ¹H NMR spectrum, the proton environments of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate give rise to distinct signals. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The two vinylic protons of the acrylate (B77674) moiety appear as doublets. A key diagnostic feature is their large coupling constant (J value), typically around 16 Hz, which confirms the (E)- or trans-configuration of the double bond.

The 1,3-benzodioxole (B145889) ring system produces characteristic signals in the aromatic region of the spectrum. These include a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) and distinct signals for the three aromatic protons on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.60 | d | ~16.0 | Vinylic Proton |

| ~7.05 | dd | ~8.0, 1.5 | Aromatic Proton |

| ~6.95 | d | ~1.5 | Aromatic Proton |

| ~6.80 | d | ~8.0 | Aromatic Proton |

| ~6.25 | d | ~16.0 | Vinylic Proton |

| ~6.00 | s | - | -O-CH₂-O- |

| ~4.25 | q | ~7.1 | -O-CH₂-CH₃ |

| ~1.30 | t | ~7.1 | -O-CH₂-CH₃ |

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and information about their chemical environment. The spectrum for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate would show a distinct signal for the carbonyl carbon of the ester at the downfield end of the spectrum (typically 165-175 ppm). The carbon atoms of the ethyl group, the vinylic carbons, the aromatic carbons, and the methylenedioxy carbon each resonate at characteristic chemical shifts, allowing for a complete skeletal analysis.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Ester) |

| ~149.5 | Aromatic C-O |

| ~148.0 | Aromatic C-O |

| ~144.5 | Vinylic CH |

| ~129.0 | Aromatic C |

| ~124.5 | Aromatic CH |

| ~117.5 | Vinylic CH |

| ~108.5 | Aromatic CH |

| ~106.0 | Aromatic CH |

| ~101.5 | -O-CH₂-O- |

| ~60.5 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the two vinylic protons, and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the vinylic proton signals to the vinylic carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman). The spectra are characterized by bands corresponding to specific vibrational modes.

For Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, the IR spectrum would display several key absorption bands. A strong, sharp band around 1710-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the α,β-unsaturated ester. The C=C stretching of the acrylate double bond would appear around 1630-1640 cm⁻¹. Vibrations associated with the aromatic ring and the C-O-C stretching of the ester and the methylenedioxy ether group would be visible in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibration for the trans-disubstituted double bond is expected to produce a strong band around 980 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic & Vinylic C-H Stretch |

| ~2980-2900 | Aliphatic C-H Stretch |

| ~1715 | C=O Stretch (α,β-unsaturated ester) |

| ~1635 | C=C Stretch (alkene) |

| ~1600, ~1500 | C=C Stretch (aromatic) |

| ~1250, ~1170 | C-O Stretch (ester & ether) |

| ~1040 | C-O-C Stretch (benzodioxole) |

| ~980 | =C-H Bend (trans-alkene) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate (C₁₂H₁₂O₄), the molecular weight is 220.22 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass, consistent with the elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 220. Key fragmentation pathways would likely include the loss of the ethoxy radical (-•OCH₂CH₃) from the ester group to give a fragment at m/z 175, or the loss of an ethylene (B1197577) molecule via McLafferty rearrangement. Further fragmentation of the benzodioxole ring could also occur.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate has been determined and reported. researchgate.net The analysis confirms the (E)-configuration of the acrylate unit. The 1,3-benzodioxolane system is essentially planar and forms a very small dihedral angle with the acrylate unit, indicating a nearly coplanar arrangement which facilitates π-conjugation across the molecule. researchgate.net The crystal packing is stabilized by intermolecular interactions.

Table 4: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₁₂O₄ |

| Formula weight | 220.22 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.420 (2) |

| b (Å) | 7.673 (3) |

| c (Å) | 10.590 (4) |

| α (°) | 75.534 (5) |

| β (°) | 74.094 (5) |

| γ (°) | 70.637 (6) |

| Volume (ų) | 538.6 (3) |

| Z | 2 |

| Calculated density (Mg m⁻³) | 1.358 |

| Radiation type | Mo Kα |

| Temperature (K) | 294 |

| Data obtained from Zhang, L., et al. (2007). researchgate.net |

Crystallographic Data and Unit Cell Parameters

The solid-state structure of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P1. d-nb.info The crystallographic data and unit cell parameters, measured at a temperature of 294 K, are summarized in the table below. d-nb.info

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 7.420 (2) Å |

| b | 7.673 (3) Å |

| c | 10.590 (4) Å |

| α | 75.534 (5)° |

| β | 74.094 (5)° |

| γ | 70.637 (6)° |

| Unit Cell Volume (V) | 538.6 (3) ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density (Dₓ) | 1.358 Mg/m³ |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Temperature | 294 K |

| Data sourced from Zhang, Wang, & Yu (2007). d-nb.info |

Molecular Conformation and Bond Geometry Analysis

Dihedral Angles Between Molecular Subunits

A critical parameter describing the molecule's three-dimensional shape is the dihedral angle between the planar 1,3-benzodioxole system and the attached acrylate unit. For this compound, the angle is exceptionally small, measured at 0.82 (8)°. d-nb.info This indicates that the acrylate group lies almost in the same plane as the benzodioxole ring, resulting in a nearly flat molecular structure. d-nb.info This coplanarity facilitates extended π-conjugation across the molecule.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as the supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. These forces dictate the crystal packing and influence the material's bulk properties.

C-H...O Hydrogen Bonding Networks

In the crystal structures of many organic molecules containing carbonyl and ether functionalities, weak C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing. These interactions, though weaker than conventional hydrogen bonds, can collectively form extensive networks that guide the assembly of molecules into a stable three-dimensional architecture. Specific details regarding the geometry and network topology of C-H···O bonds in Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are not provided in the primary crystallographic report. d-nb.info

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are crucial for the separation, identification, and purification of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. The selection of a specific method is contingent on the sample's volatility and polarity, as well as the desired scale of the separation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate.

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. While specific GC analysis for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is not extensively documented in the provided context, methods for similar acrylate monomers can be extrapolated. nih.gov For instance, a reliable gas chromatography-mass spectrometry (GC-MS) method has been developed for determining residual acrylic monomers in acrylic resins. nih.gov Such methods typically involve a capillary column, like a DB-WAX column, and a temperature-programmed oven to ensure good separation of components. nih.gov For acrylates, a flame ionization detector (FID) is commonly used due to its sensitivity to organic compounds. brjac.com.br

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of less volatile or thermally labile compounds. For acrylate compounds, which often have weak polarity, reversed-phase HPLC is a common approach. e3s-conferences.org A C18 column, such as a ZORBAX SB-AQ, is frequently employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. e3s-conferences.org Detection is often performed using a diode-array detector (DAD) at a wavelength around 210 nm, where acrylates exhibit maximum ultraviolet absorption. e3s-conferences.org This method allows for the effective separation and quantification of the target compound and any impurities. e3s-conferences.org

Table 1: Typical GC and HPLC Parameters for Acrylate Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., Agilent HP-5, DB-WAX) nih.govbrjac.com.br | Reversed-phase column (e.g., ZORBAX SB-AQ C18) e3s-conferences.org |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Nitrogen, Helium) brjac.com.br | Acetonitrile/Water gradient e3s-conferences.org |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) nih.govbrjac.com.br | Diode-Array Detector (DAD) e3s-conferences.org |

| Typical Temperature | Programmed oven temperature, e.g., initial 40°C ramped to 92°C brjac.com.br | Ambient or controlled column temperature |

| Detection Wavelength | Not applicable | ~210 nm e3s-conferences.org |

Column Chromatography and Thin-Layer Chromatography (TLC) for Purification

For the isolation and purification of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate on a preparative scale, column chromatography and thin-layer chromatography are invaluable.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, determine the number of components in a mixture, and find a suitable solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots can be visualized under UV light.

Column Chromatography is a widely used method for purifying chemical compounds from a mixture on a larger scale. nih.gov The crude product containing Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is loaded onto a column packed with a stationary phase, such as silica gel (100-200 mesh). nih.govbiotech-asia.org The compounds are then eluted with a solvent system (mobile phase), often a mixture of hexane (B92381) and ethyl acetate (B1210297), with polarity that can be adjusted to achieve optimal separation. biotech-asia.orgmdpi.com Fractions are collected and analyzed by TLC to identify those containing the pure compound. nih.gov The synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate from 1,3-benzodioxole-5-carbaldehyde and diethoxyphosphorylacetic acid ethyl ester would likely yield a product that requires such purification to remove starting materials and by-products. researchgate.net

Table 2: Typical Conditions for TLC and Column Chromatography Purification

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

|---|---|---|

| Stationary Phase | Silica gel coated plate | Silica gel (100-200 mesh) nih.govbiotech-asia.org |

| Mobile Phase | Hexane/Ethyl Acetate mixtures biotech-asia.orgmdpi.com | Gradient elution with Hexane/Ethyl Acetate or Chloroform/Methanol nih.govmdpi.com |

| Application | Reaction monitoring, purity checks nih.gov | Preparative purification and isolation nih.govmdpi.com |

| Detection | UV visualization | Fraction analysis by TLC nih.gov |

Chemical Reactivity and Transformation Pathways of Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Transformations Involving the Ester Functionality

The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester into other functional groups, most commonly a carboxylic acid or a different ester.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, (E)-3-(1,3-Benzodioxol-5-yl)acrylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. This method is generally irreversible and often results in high yields.

Acid-catalyzed hydrolysis is an equilibrium process and is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water.

| Reaction Condition | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH or KOH in H₂O/Ethanol | (E)-3-(1,3-Benzodioxol-5-yl)acrylic acid | Irreversible, high yield, requires final acidification |

| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O | (E)-3-(1,3-Benzodioxol-5-yl)acrylic acid | Reversible, equilibrium-controlled |

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can be converted to other esters, such as a benzyl (B1604629) or methyl ester, through this method. The reaction is an equilibrium process that is typically driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture. nih.gov

Both acid and base catalysts can be used for transesterification. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, making the ester more electrophilic. Base catalysts, such as sodium alkoxides, function by deprotonating the alcohol to form a more potent alkoxide nucleophile. Recent methodologies have also employed solid catalysts like modified zirconia for efficient transesterification under milder conditions. researchgate.net For example, the transesterification of an ethyl ester with benzyl alcohol would yield the corresponding benzyl ester. nih.gov

| Alcohol Reagent | Catalyst Type | Example Catalyst | Product |

|---|---|---|---|

| Methanol | Acid or Base | H₂SO₄, NaOCH₃ | Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate |

| Benzyl Alcohol | Acid or Solid Acid | SiO₂–H₃BO₃, Sulfated Zirconia | Benzyl (E)-3-(1,3-benzodioxol-5-yl)acrylate |

| Isopropanol | Acid or Base | p-Toluenesulfonic acid | Isopropyl (E)-3-(1,3-benzodioxol-5-yl)acrylate |

Reactions of the 1,3-Benzodioxole (B145889) Aromatic Ring

Electrophilic Aromatic Substitution Reactions (e.g., halogenation)

The directing effects on the 1,3-benzodioxole ring of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are a composite of the activating ortho,para-directing dioxole oxygens and the deactivating effect of the C5 acrylate (B77674) group. The positions ortho and para to the oxygen atoms (C4, C6, C7) are activated. However, the C6 position is para to one ring oxygen and ortho to the other, making it the most electron-rich and sterically accessible site for electrophilic substitution. This regiochemical outcome is consistently observed in related 5-substituted 1,3-benzodioxole derivatives.

Halogenation, a key electrophilic aromatic substitution, can be achieved using various reagents. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) is expected to yield the 6-bromo derivative with high regioselectivity. nih.gov This transformation provides a crucial intermediate for further functionalization.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), MeCN | Ethyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)acrylate |

| Nitration | HNO3, H2SO4 | Ethyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Ethyl (E)-3-(6-acetyl-1,3-benzodioxol-5-yl)acrylate |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives

The aryl halide derivative, primarily Ethyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)acrylate, is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is particularly effective. wikipedia.org Reacting the 6-bromo derivative with various aryl or vinyl boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like K2CO3, can generate a diverse library of biaryl and styrenyl derivatives. worldresearchersassociations.comresearchgate.net

The Heck reaction provides another pathway for C-C bond formation, coupling the aryl halide with an alkene. organic-chemistry.org This allows for the introduction of new vinyl groups onto the benzodioxole ring system, further extending the molecular complexity. rsc.org

| Reaction Type | Coupling Partner | Typical Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | PdCl2(PPh3)2, K2CO3, Toluene/H2O | 6-Phenyl substituted derivative |

| Suzuki-Miyaura | Vinylboronic acid | Pd(PPh3)4, Na2CO3, DME | 6-Vinyl substituted derivative |

| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N, DMF | 6-Styrenyl substituted derivative |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF | 6-(Phenylethynyl) substituted derivative |

Cycloaddition Chemistry Utilizing Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

The electron-deficient double bond of the acrylate moiety makes Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate an excellent participant in cycloaddition reactions, where it typically functions as the 2π-electron component (a dipolarophile or dienophile).

1,3-Dipolar Cycloadditions (e.g., with azomethine ylides)

The [3+2] cycloaddition between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocyclic rings. nih.gov Azomethine ylides, as nitrogen-based 1,3-dipoles, react readily with the acrylate double bond of the title compound to produce highly substituted pyrrolidines. researchgate.netnih.gov This reaction is highly regio- and stereoselective, capable of generating multiple new stereocenters in a single step. psu.edu The reaction's stereochemical outcome is often controlled through the use of chiral metal-ligand complexes, making it a valuable tool in asymmetric synthesis. rsc.org

| Azomethine Ylide Precursor | Generation Method | Catalyst/Conditions | Product |

|---|---|---|---|

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Lewis Acid (e.g., TFA) | AgOAc, Ph3P, THF | Substituted Pyrrolidine |

| Ethyl N-benzylideneglycinate | Deprotonation | LiBr, DBU, THF | Polysubstituted Pyrrolidine-carboxylate |

| Aziridine | Thermal Ring Opening | Toluene, 110 °C | Substituted Pyrrolidine |

Diels-Alder and Related Pericyclic Reactions

In the context of [4+2] cycloadditions like the Diels-Alder reaction, Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate serves as an efficient dienophile. Its reactivity is enhanced by the electron-withdrawing ester group conjugated to the double bond. It reacts with a wide range of conjugated dienes to form six-membered cyclohexene (B86901) rings.

A classic example is the reaction with cyclopentadiene, which is highly reactive and proceeds readily to form a bicyclic adduct. nih.gov The reaction typically follows the "endo rule," where the substituent on the dienophile (the benzodioxole-containing group) preferentially occupies the endo position in the transition state, leading to the kinetically favored endo diastereomer. Lewis acid catalysis can be employed to accelerate the reaction and, in some cases, enhance the endo/exo selectivity. nih.gov

| Diene | Conditions | Major Product Stereochemistry | Product Type |

|---|---|---|---|

| Cyclopentadiene | Neat or CH2Cl2, RT | Endo | Norbornene derivative |

| 1,3-Butadiene | Sealed tube, 100 °C | N/A | Cyclohexene derivative |

| Danishefsky's Diene | ZnCl2, THF, RT | Regio- and stereoselective | Functionalized cyclohexenone precursor |

Reduction of the Acrylate Double Bond and Carbonyl Group

The acrylate functionality offers two sites for reduction: the carbon-carbon double bond and the ester carbonyl group. The choice of reducing agent and reaction conditions allows for selective transformation at one or both of these sites.

Selective reduction of the C=C double bond (conjugate reduction) to yield the corresponding saturated ester, Ethyl 3-(1,3-benzodioxol-5-yl)propanoate, is commonly achieved via catalytic hydrogenation. youtube.com Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas effectively saturates the alkene without affecting the ester or the aromatic ring. rsc.org Alternatively, biomimetic reductions using a Hantzsch ester in the presence of an organocatalyst can achieve the same transformation, often with high enantioselectivity if a chiral catalyst is used. organic-chemistry.orgorganic-chemistry.org

Selective reduction of the ester carbonyl to the corresponding allylic alcohol, (E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol, requires a reagent that does not readily add to the C=C double bond. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is the reagent of choice for this transformation. rsc.orgmasterorganicchemistry.com Careful control of stoichiometry is crucial to prevent over-reduction.

Finally, complete reduction of both the double bond and the ester group to yield 3-(1,3-benzodioxol-5-yl)propan-1-ol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or under more forcing catalytic hydrogenation conditions.

| Target Transformation | Product Name | Reagent(s) | Typical Conditions |

|---|---|---|---|

| C=C Reduction | Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | H2, Pd/C | Ethanol, RT, 1 atm |

| C=O Reduction | (E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | DIBAL-H | CH2Cl2, -78 °C |

| C=C and C=O Reduction | 3-(1,3-benzodioxol-5-yl)propan-1-ol | LiAlH4 then H3O+ | THF, 0 °C to RT |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Butadiene |

| (E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol |

| 3-(1,3-benzodioxol-5-yl)propan-1-ol |

| Acetonitrile |

| Aziridine |

| Cyclopentadiene |

| Danishesky's Diene |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate |

| Ethyl (E)-3-(6-acetyl-1,3-benzodioxol-5-yl)acrylate |

| Ethyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)acrylate |

| Ethyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate |

| Ethyl 3-(1,3-benzodioxol-5-yl)propanoate |

| Ethyl N-benzylideneglycinate |

| Hantzsch ester |

| Lithium aluminum hydride (LiAlH4) |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| N-bromosuccinimide (NBS) |

| Palladium on carbon (Pd/C) |

| Phenylacetylene |

| Phenylboronic acid |

| Styrene |

| Vinylboronic acid |

Oxidation Reactions for Functional Group Interconversion

The oxidation of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate offers several pathways for functional group interconversion, primarily targeting the electron-rich carbon-carbon double bond of the acrylate moiety. These transformations are pivotal for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. While specific studies on the oxidation of this exact molecule are not extensively documented, the reactivity can be predicted based on well-established oxidation reactions of α,β-unsaturated esters and cinnamate (B1238496) derivatives.

Key oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage. Each of these reactions leads to the introduction of new functional groups, thereby increasing the molecular complexity and providing intermediates for further synthetic manipulations.

Epoxidation

The epoxidation of the alkene in Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate would lead to the formation of an oxirane ring, a versatile intermediate. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes. The resulting epoxide, ethyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate, can undergo various nucleophilic ring-opening reactions to introduce a wide range of functional groups.

Dihydroxylation

Dihydroxylation of the double bond results in the formation of a vicinal diol. This transformation can be carried out using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. The resulting diol, ethyl 2,3-dihydroxy-3-(1,3-benzodioxol-5-yl)propanoate, is a valuable precursor for the synthesis of various biologically active molecules.

Oxidative Cleavage

Oxidative cleavage of the carbon-carbon double bond is a more drastic transformation that breaks the molecule into smaller fragments. A common method for this is ozonolysis, followed by a workup step. wikipedia.orgmasterorganicchemistry.com Treatment of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate with ozone (O₃) would form an unstable ozonide intermediate. wikipedia.org Subsequent workup with a reductive agent, such as dimethyl sulfide (B99878) (DMS) or zinc, would yield piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and ethyl glyoxylate. masterorganicchemistry.com This reaction is particularly useful for the synthesis of aromatic aldehydes from cinnamate derivatives.

The following table summarizes the potential oxidation reactions of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate for functional group interconversion:

Table 1: Summary of Potential Oxidation Reactions

| Reaction Type | Reagent(s) | Product(s) | Remarks |

| Epoxidation | m-CPBA | Ethyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | Formation of a reactive epoxide ring. |

| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. Cold, dilute KMnO₄ | Ethyl 2,3-dihydroxy-3-(1,3-benzodioxol-5-yl)propanoate | Introduction of two hydroxyl groups. |

| Oxidative Cleavage | 1. O₃ 2. DMS or Zn/H₂O | Piperonal, Ethyl glyoxylate | Cleavage of the C=C bond to form an aldehyde and a glyoxylate. |

These predicted pathways, derived from the known reactivity of similar compounds, provide a framework for the synthetic utility of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate as a versatile building block in organic synthesis.

Derivatization and Structural Modification Strategies Based on the Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate Scaffold

Synthesis of Varied Esters and Amides from the Acrylate (B77674) Backbone

The ester functionality of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is a prime site for modification, allowing for the synthesis of a diverse range of other esters and amides. Standard transesterification reactions can be employed to replace the ethyl group with other alkyl or aryl moieties, thereby altering the compound's steric and electronic properties. This can be achieved by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst.

Furthermore, the conversion of the ester to an amide is a common and valuable transformation. This can be accomplished through aminolysis, where the ester is treated with ammonia, a primary amine, or a secondary amine. google.com This reaction is often facilitated by heating and can sometimes be catalyzed. The resulting amides introduce a hydrogen bond donor (in the case of primary and secondary amines) and can significantly change the molecule's biological activity and physical properties. For instance, the reaction with various amines can lead to a library of N-substituted acrylamides, each with unique characteristics. While direct examples for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are not extensively detailed in the provided context, the general principles of ester-to-amide conversion are well-established in organic synthesis. google.comorganic-chemistry.org The use of coupling agents like propylphosphonic anhydride (B1165640) (T3P) has also been shown to be effective in the synthesis of acrylates from esters, which could be a viable method for creating amide derivatives from this scaffold. nih.gov

Functionalization at the α- and β-Positions of the Acrylate Chain

The α- and β-positions of the acrylate chain in Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are susceptible to a variety of functionalization reactions. These positions are key to modulating the reactivity and geometry of the molecule.

The introduction of electron-withdrawing groups such as cyano (CN) and nitro (NO₂) at the α- and β-positions can significantly influence the electronic properties of the acrylate system. A common strategy for introducing a cyano group at the α-position is through a Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde, in this case, 1,3-benzodioxole-5-carbaldehyde, with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in the presence of a base. researchgate.net

For example, the synthesis of Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate has been reported. nih.govnih.govresearchgate.net In this synthesis, 6-nitrobenzo[d] rsc.orgresearchgate.netdioxole-5-carbaldehyde is reacted with methyl 2-cyanoacetate in the presence of pyrrolidine. nih.govresearchgate.net This reaction not only introduces a cyano group at the α-position but also demonstrates the possibility of having a nitro group on the benzodioxole ring. nih.govresearchgate.net The resulting molecule has a planar 1,3-benzodioxole (B145889) ring system. nih.govresearchgate.net

Construction of Fused and Spiro-Heterocyclic Systems Utilizing the Acrylate Unit

The acrylate unit of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is a valuable building block for the synthesis of more complex molecular architectures, including fused and spiro-heterocyclic systems. The double bond and the carbonyl group of the acrylate moiety can participate in various cycloaddition and cyclization reactions.

While specific examples starting directly from Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are not detailed, the general strategies for constructing such systems are well-documented. For instance, the acrylate can act as a Michael acceptor, which is a key step in many annulation reactions leading to fused ring systems. Additionally, the synthesis of spiro heterocyclic compounds often involves the reaction of a ketone or an imine with a suitable reagent to form the spirocyclic system. nih.govemanresearch.org Methodologies for preparing spiro compounds through cyclic condensation and iodination have been described. google.com

Introduction of Diverse Substituents onto the Benzodioxole Ring System

The benzodioxole ring of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can be functionalized with a variety of substituents to modulate the compound's properties. The aromatic nature of the benzene (B151609) portion of the ring system allows for electrophilic aromatic substitution reactions.

Examples of substituted benzodioxole rings can be found in various complex molecules. For instance, the synthesis of Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate demonstrates the introduction of a nitro group onto the ring. nih.gov Other examples include the incorporation of the benzodioxole moiety into larger heterocyclic systems like benzimidazoles and benzothiazoles. researchgate.netnih.gov The synthesis of (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester also showcases a complex substitution pattern involving the benzodioxole ring. scbt.com These examples highlight the versatility of the benzodioxole system in accommodating a range of functional groups and participating in the formation of more intricate molecular structures.

Stereoselective Derivatization Pathways

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the development of chiral compounds for biological applications. While the (E)-configuration of the double bond in Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is already defined, further stereoselective modifications can be envisioned.

One approach to stereoselective derivatization involves the use of chiral catalysts or reagents to introduce new stereocenters. For example, asymmetric dihydroxylation or epoxidation of the double bond could lead to chiral diols or epoxides, which are valuable synthetic intermediates. Furthermore, stereospecific syntheses of related acrylate systems have been reported. A base-mediated stereospecific synthesis of aryloxy and amino substituted E- and Z-ethyl-3-acrylates has been demonstrated using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base. nih.gov This method allows for the stereospecific conversion of E- and Z-ethyl-3-iodoacrylates into the corresponding aryloxy and amino substituted ethyl acrylates. nih.gov Such methodologies could potentially be adapted for the stereoselective functionalization of the Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate scaffold.

Computational and Theoretical Investigations of Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., DFT, Hartree-Fock)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in analyzing the electronic structure and bonding of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying organic molecules. These methods allow for the calculation of various electronic properties that govern the molecule's behavior.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) pku.edu.cnyoutube.comwikipedia.org. For Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, the HOMO is expected to be located predominantly on the electron-rich 1,3-benzodioxole (B145889) ring system, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient α,β-unsaturated ester moiety, making it susceptible to nucleophilic attack nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity researchgate.net. Computational studies on similar benzodioxole derivatives have utilized DFT to calculate these quantum chemical parameters, including HOMO and LUMO energies, to predict their reactivity researchgate.netscispace.com. For instance, in related cinnamic acid derivatives, DFT calculations have been employed to explore their electronic properties, which are key to understanding their behavior as electron donors and acceptors nih.gov.

Table 1: Hypothetical Frontier Orbital Energies for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate based on related compounds

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Localized on the acrylate (B77674) system, indicating susceptibility to nucleophilic attack. |

| HOMO | -5.5 to -6.5 | Primarily located on the benzodioxole ring, indicating its electron-donating nature. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Precise values would require specific DFT or HF calculations for this compound.

The distribution of electron density within Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electrostatic potential on the molecule's surface, providing insights into its reactive sites researchgate.netresearchgate.netyoutube.comlibretexts.org.

In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carbonyl group and the dioxole ring, indicating regions with high electron density that are prone to electrophilic attack. Conversely, positive potential (colored blue) would be anticipated around the hydrogen atoms and particularly on the β-carbon of the acrylate group, highlighting its electrophilic character researchgate.netresearchgate.net. This charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of reactions. Studies on other acrylate monomers have successfully used MEP maps to determine reaction paths by identifying these charged regions researchgate.net.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate would involve mapping its potential energy surface to identify stable conformers and the energy barriers for rotation around its single bonds.

The most significant conformational flexibility arises from rotation around the C-C single bonds connecting the acrylate moiety to the benzodioxole ring and within the ethyl ester group. The (E)-configuration of the double bond is generally more stable than the (Z)-isomer due to reduced steric hindrance. Computational studies on similar ethyl acrylate derivatives have shown that the molecule tends to be nearly planar, although the ethyl group can adopt multiple conformations nih.govnih.govsemanticscholar.org. The planarity of the core structure facilitates π-electron delocalization across the aromatic ring and the acrylate system.

A potential energy surface map would reveal the energy minima corresponding to the most stable conformers and the transition states for interconversion between them. This information is vital for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states researchgate.net. For Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, a key reaction is the Michael addition, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester.

DFT calculations can be used to model the reaction pathway of such an addition. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This allows for the prediction of reaction rates and the investigation of the influence of different nucleophiles or catalysts. Theoretical studies on chemical reaction mechanisms are a cornerstone of organic chemistry, and computational approaches provide a detailed understanding that complements experimental observations researchgate.net. For example, in related systems, computational modeling has been used to understand the intricacies of catalytic cycles and the role of intermediates acs.org.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data for structure verification.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. For Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, TD-DFT calculations would likely predict a strong absorption in the UV region, corresponding to π-π* transitions within the conjugated system of the benzodioxole ring and the acrylate moiety. Studies on cinnamates have shown that DFT functionals like B3LYP can accurately reproduce experimental UV-Vis spectra researchgate.net.

Similarly, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy nih.govbris.ac.ukgithub.ioyoutube.com. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental spectra to confirm the assigned structure. For complex molecules, this computational approach is invaluable for structural elucidation nih.govnih.gov.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted (Computational) | Experimental |

|---|---|---|

| λ_max (UV-Vis) | ~310 nm | ~312 nm |

| ¹³C NMR (C=O) | ~167 ppm | ~166.5 ppm |

Note: The predicted values are hypothetical and serve to illustrate the expected agreement between computational predictions and experimental measurements.

Quantitative Structure-Property Relationships (QSPR) in Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. For derivatives of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention times.

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of related compounds and then using statistical methods to correlate these descriptors with an experimentally measured property. Quantum chemical calculations are often used to derive many of these descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges scispace.com. A QSPR study on 1,3-benzodioxole derivatives has shown the utility of this approach in relating molecular structure to corrosion inhibition efficiency scispace.com. For derivatives of the title compound, QSPR could be a valuable tool in designing new molecules with desired properties for various applications.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Building Block in the Synthesis of Complex Organic Molecules

The defined structure of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate makes it an important starting material or intermediate in multi-step organic syntheses. Its utility stems from the ability of its functional groups to undergo a wide range of chemical transformations.

Detailed research has demonstrated the incorporation of the closely related 3-(1,3-benzodioxol-5-yl)propenoyl framework into larger, biologically relevant structures. For instance, this core structure is used in the Claisen-Schmidt condensation to produce amide chalcones, a class of compounds investigated for their wide-ranging pharmacological activities. researchgate.net The synthesis of an N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide highlights how the molecule serves as a scaffold to link different heterocyclic systems. researchgate.net

Furthermore, the 1,3-benzodioxole (B145889) ring system is a constituent of many bioactive compounds, and derivatives are often targeted in medicinal chemistry. researchgate.net Research into new catechol derivatives from the related natural product safrole for antiproliferative activity against cancer cells underscores the importance of this structural family in developing new therapeutic agents. nih.gov While not always starting from the ethyl acrylate (B77674) ester itself, these syntheses validate the strategic importance of the 3-(1,3-benzodioxol-5-yl)propene skeleton as a key intermediate. The synthesis of complex pharmaceutical ingredients, such as the kinase inhibitor Ribociclib, involves acrylate intermediates that undergo sophisticated coupling and cyclization reactions, demonstrating the role of such building blocks in modern drug discovery. google.com

The synthesis of the title compound itself is typically achieved through a Horner-Wadsworth-Emmons reaction between 1,3-benzodioxole-5-carbaldehyde (piperonal) and a phosphonate (B1237965) ylide, which reliably establishes the (E)-alkene geometry crucial for its subsequent use as a stereodefined building block. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.420 (2) |

| b (Å) | 7.673 (3) |

| c (Å) | 10.590 (4) |

| α (°) ** | 75.534 (5) |

| β (°) | 74.094 (5) |

| γ (°) | 70.637 (6) |

| Volume (ų) ** | 538.6 (3) |

| Melting Point (K) | 339 |

| Table 1: Selected Crystallographic Data for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. Data sourced from Zhang et al. (2007). researchgate.net |

Intermediacy in Agrochemical Synthesis

The 1,3-benzodioxole ring is a well-established structural motif in agrochemistry. wikipedia.org Its most prominent application is in insecticide synergists, such as piperonyl butoxide (PBO). google.comgoogle.com These compounds enhance the efficacy of active ingredients like pyrethrins (B594832) and carbamates by inhibiting the metabolic enzymes (cytochrome P-450 monooxygenases) that insects use to detoxify the insecticide. chemicalbook.comacs.org

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, as a derivative of this chemical family, is a valuable precursor for creating new agrochemical agents. Research has focused on synthesizing and evaluating a range of simple 1,3-benzodioxole derivatives to understand the structure-activity relationships required for synergistic activity. acs.org The goal of such research is to develop novel synergists or active ingredients that can combat insect resistance, reduce the required dosage of primary insecticides, and minimize environmental impact. google.com The acrylic acid derivative, 3-(Benzo[d] google.comacs.orgdioxol-5-yl)acrylic acid, serves as a direct precursor for further chemical elaboration in this field. parchem.com

Precursor for Specialty Chemicals and Materials Science

Beyond its role in pharmaceuticals and agrochemicals, Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is a precursor for other specialty chemicals. Its parent aldehyde, piperonal (B3395001), is derived from safrole, a natural product used in the fragrance and flavor industry. google.comresearchgate.net The acrylate ester itself, with its pleasant aromatic characteristics, can be a starting point for synthesizing unique fragrance and aroma compounds.

The compound's true potential in materials science lies in its ability to be polymerized, leveraging its acrylate functionality to create novel polymers with specialized properties.

The acrylate functional group makes Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate a viable monomer for addition polymerization. While specific polymerization studies on this exact monomer are not widely documented, extensive research on its natural precursor, safrole, demonstrates the capacity of the 1,3-benzodioxole moiety to be incorporated into polymer backbones. cdnsciencepub.com

For example, safrole has been used to synthesize novel polyethers through ring-opening polymerization of its epoxide derivative. nih.govrsc.org These studies have also explored copolymerization with other monomers like allyl glycidyl (B131873) ether to create functional polymers. nih.gov The resulting materials, described as "mussel-inspired polymers," possess catechol functionalities that offer unique adhesive properties and the potential for further chemical modification. nih.govrsc.org Such bio-based polymers derived from natural building blocks like safrole and eugenol (B1671780) are gaining significant attention for creating sustainable materials with advanced properties, including self-healing capabilities. nih.govmdpi.com Given these precedents, Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate represents a potential monomer for creating specialty acrylic polymers with tailored optical, thermal, or adhesive properties derived from its benzodioxole group.

Development of Novel Synthetic Reagents and Methodologies

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate and similar α,β-unsaturated esters are fundamental substrates for developing and validating new synthetic methods. The compound's well-defined structure, featuring an electron-deficient double bond, makes it an ideal candidate for testing novel catalytic reactions.

Fields such as asymmetric synthesis heavily rely on such substrates to optimize new catalysts and reaction conditions. For example, the development of ligand-accelerated asymmetric dihydroxylation and catalytic asymmetric epoxidation often employs olefins with diverse electronic and steric properties to establish the scope and limitations of the new methodology. nih.govgoogle.com Similarly, modern cross-coupling reactions are often tested on substrates like Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate to explore their utility in C-C bond formation. mdpi.com The compound's reactivity in conjugate additions, cycloadditions, and reduction reactions allows chemists to probe the selectivity and efficiency of newly designed reagents and catalysts, thereby advancing the toolkit of synthetic organic chemistry.

| Application Area | Precursor/Building Block | Resulting Products/Field of Study |

| Complex Organic Synthesis | Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate | Amide Chalcones, Pharmaceutical Intermediates researchgate.netgoogle.com |

| Agrochemical Synthesis | 3-(1,3-benzodioxol-5-yl)acrylic acid and derivatives | Insecticide Synergists, Novel Pesticides google.comacs.org |

| Materials Science | Safrole (precursor to the title compound) | Bio-based Polyethers, Mussel-Inspired Adhesives nih.govrsc.org |

| Synthetic Methodology | α,β-Unsaturated Esters | Asymmetric Catalysis, Novel Reaction Development google.commdpi.com |

| Table 2: Summary of Applications for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate and its Structural Precursors. |

Sustainable Synthesis and Green Chemistry Principles in Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate Research

Catalyst Design for Enhanced Efficiency and Reduced Environmental Impact

The design and selection of catalysts are central to green chemistry, aiming to replace stoichiometric reagents with more efficient, selective, and reusable catalytic alternatives. In the context of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate synthesis, which is often achieved through reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, the choice of base and catalyst system is critical.

A documented synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate involves the reaction of 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). researchgate.net While effective, this method utilizes a stoichiometric amount of sodium hydride, a highly reactive and hazardous reagent, which generates hydrogen gas and a sodium phosphonate (B1237965) salt as a by-product.

Green catalyst design focuses on several key areas to improve upon such traditional methods:

Heterogeneous Catalysts: Replacing homogeneous catalysts and reagents with solid catalysts can simplify product purification, reduce waste, and allow for catalyst recycling. For instance, in the synthesis of other acrylates, solid acid catalysts like the cation exchange resin Amberlyst 15 have been successfully used, offering high yield and selectivity while being easily separable from the reaction mixture. researchgate.net

Catalyst Efficiency: The goal is to use catalysts that are effective in small quantities and can be recycled multiple times without significant loss of activity. For related acrylate (B77674) syntheses, transition metal catalysts, such as those based on cobalt, have been optimized to function at low catalyst loadings (e.g., 5 mol%). nih.gov

Avoiding Hazardous Materials: Research aims to find alternatives to hazardous reagents. A patent for the recovery of a similar compound, 3-benzoyl ethyl acrylate, from a mother liquor utilizes a catalyst like trifluoromethanesulfonic acid diphenylamine (B1679370) salt, showcasing a move towards different catalytic systems. google.com

The following table compares traditional stoichiometric reagents with greener catalytic alternatives for acrylate synthesis.

| Feature | Stoichiometric Reagent (e.g., NaH) | Green Catalyst Alternative (e.g., Amberlyst 15) |

| Quantity | Stoichiometric amounts required | Catalytic amounts (typically <10 mol%) |

| Separation | Requires aqueous workup and extraction | Simple filtration |

| Reusability | Not reusable | Often reusable over multiple cycles |

| Safety | Often highly reactive, flammable, or toxic | Generally more stable and safer to handle |

| Waste | Generates stoichiometric by-products | Minimal waste generated |

Solvent Selection and Development of Solvent-Free Reaction Systems

The synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate has been reported using tetrahydrofuran (THF), a common but problematic solvent due to its potential to form explosive peroxides. researchgate.net The principles of green chemistry guide the search for better alternatives.

Safer Solvents: The selection of solvents involves assessing their toxicity, environmental persistence, safety, and life cycle impact. Alcohols like ethanol (B145695) are often considered greener alternatives to solvents like THF and are used in related acrylate syntheses. google.com Other solvents, such as methyl isobutyl ketone (MIBK), have also been employed. google.com

Solvent-Free Reactions: A highly desirable green approach is to conduct reactions without any solvent ("neat" conditions). nih.gov This approach, often facilitated by grinding or heating, can lead to significantly reduced waste and simpler purification procedures. nih.gov For example, the synthesis of a quinolinone derivative was achieved through an initial neat reaction, contributing to a substantial reduction in the process's E-factor (a measure of waste produced). nih.gov

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques like micellar catalysis, using surfactants to create nanoreactors in water, can overcome this limitation and enable efficient reactions in an aqueous medium. nih.gov

The table below outlines the properties of various solvents in the context of green chemistry.

| Solvent | Green Chemistry Considerations | Example Application Context |

| Tetrahydrofuran (THF) | Peroxide-forming, relatively high environmental impact. | Synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. researchgate.net |

| Ethanol | Renewable feedstock, biodegradable, lower toxicity. | Wittig reaction for an acrylate derivative. google.com |

| Water | Benign, non-flammable, abundant. | Micellar catalysis for various organic reactions. nih.gov |

| No Solvent (Neat) | Eliminates solvent waste, simplifies process. | Knorr quinoline (B57606) synthesis. nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept introduced by Barry Trost, is a core principle of green chemistry that measures how efficiently a chemical process converts reactant atoms into the desired product. greenchemistry-toolkit.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. greenchemistry-toolkit.org

The Horner-Wadsworth-Emmons (HWE) reaction, a common method for synthesizing α,β-unsaturated esters like Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, often suffers from poor atom economy. researchgate.net

Reaction: C₈H₆O₃ (1,3-benzodioxole-5-carbaldehyde) + C₈H₁₇O₅P (Triethyl phosphonoacetate) → C₁₂H₁₂O₄ (Product) + C₄H₁₁O₄P (Diethyl phosphate (B84403) by-product)

In this reaction, a significant portion of the atoms from the phosphonate reagent is not incorporated into the final product but instead forms a phosphate salt by-product that must be disposed of as waste. This inherently low atom economy is a major drawback from a green chemistry perspective.

Strategies to improve reaction efficiency include:

Designing High Atom Economy Reactions: Favoring reaction types like additions, cycloadditions, and certain rearrangements that, in theory, can have 100% atom economy.

Catalytic Reactions: Using catalytic versions of reactions, such as a Heck reaction, could potentially offer a more atom-economical route to the target molecule compared to the HWE or Wittig reactions.

Maximizing Yield: While atom economy is a theoretical measure, the actual chemical yield is also crucial. A high-yield reaction minimizes the waste of starting materials. researchgate.net For example, optimizing the synthesis of isobornyl acrylate led to a yield of 83.3%. researchgate.net

| Reaction Type | General Atom Economy | Example |

| Wittig/HWE | Poor | Synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate. researchgate.net |

| Addition | Excellent (Theoretically 100%) | Michael addition. |

| Esterification | Good (Water is the only by-product) | Direct synthesis of ethyl acrylate from acrylic acid and ethanol. google.com |

Waste Minimization and By-product Utilization Strategies

The first principle of green chemistry is the prevention of waste. uniroma1.it This is closely linked to atom economy but also encompasses all materials used in a process, including solvents, reagents, and purification materials.

In the synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate via the HWE reaction, the primary by-product is a phosphonate salt, which constitutes a significant waste stream. researchgate.net Minimizing this waste requires redesigning the synthesis.

Key strategies for waste minimization include:

Process Intensification: Combining multiple reaction steps into a single pot ("one-pot" synthesis) can reduce the need for intermediate purification steps, thus saving solvents and preventing material loss. google.com

Use of Renewable Feedstocks: While not directly reported for this specific compound, a broader green chemistry strategy involves sourcing starting materials from renewable biomass instead of finite petrochemicals. greenchemistry-toolkit.org

Energy Efficiency in Reaction Design and Process Optimization

Chemical processes should be designed to minimize energy requirements, as energy consumption has both environmental and economic costs. nih.gov Reactions should be conducted at ambient temperature and pressure whenever possible.

The energy demands for a synthesis like that of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate depend on the need for heating or cooling during the reaction and subsequent purification steps like distillation.

Methods to improve energy efficiency include:

Catalysis: Highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and saving energy.

Process Optimization: For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior heat and mass transfer, allowing for better temperature control, improved safety, and higher energy efficiency. A patent for preparing 3-ethoxy ethyl acrylate details specific reaction temperatures (e.g., 50-100 °C) and times, indicating that process optimization is key to an efficient and green synthesis. google.com

Future Research Directions and Emerging Trends for Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Exploration of Asymmetric Synthesis and Organocatalysis

The development of stereoselective synthetic methods for compounds like Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is a paramount objective for accessing enantiomerically pure derivatives for pharmacological and material science applications. Future research is poised to heavily leverage the fields of asymmetric catalysis and organocatalysis to control the stereochemistry of reactions involving the acrylate (B77674) backbone.